molecular formula C14H14N6 B2917761 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine CAS No. 92495-28-8

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine

Cat. No. B2917761
CAS RN: 92495-28-8
M. Wt: 266.308
InChI Key: NUDMJBMSVRCFAY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine, or 2-AAPTA, is an organic compound with a wide range of applications in scientific research. It is a derivative of triazole, a five-membered ring composed of three nitrogen atoms and two carbon atoms. It is a versatile compound that can be used in many different applications in the lab, including as a catalyst, inhibitor, and reagent.

Scientific Research Applications

Medicinal Chemistry Applications

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine derivatives have been explored for their potent and selective antitumor activity. Research suggests these compounds, through their bioactive profiles, offer a promising foundation for developing novel therapeutics aimed at treating various cancers. The mechanism of action for these benzothiazoles may involve unique metabolic transformations, highlighting their potential in precision medicine (Chua et al., 1999).

Materials Science and Photoluminescence

In materials science, particularly in the development of luminescent materials, derivatives of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine have been synthesized and characterized for their structural and photoluminescent properties. These compounds exhibit potential applications in creating efficient organic light-emitting diodes (OLEDs) and other photoluminescent devices due to their favorable electronic properties (Gusev et al., 2011).

Drug Development and Biological Activity

The exploration of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine derivatives in drug development has led to the discovery of compounds with significant biological activities. These activities include antimicrobial properties, suggesting these derivatives can serve as a basis for developing new antimicrobial agents. The structural modification of these compounds allows for the optimization of their biological efficacy and selectivity (Bektaş et al., 2007).

Electrochromic Devices

Research into the electrochromic properties of triphenylamine containing copolymers, incorporating 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine, has revealed their potential for application in electrochromic devices. These studies focus on understanding the impact of π-bridge modifications on the electrochemical and spectroelectrochemical properties, offering insights into the design of advanced materials for smart windows and displays (Hacioglu et al., 2014).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to show significant antibacterial activity .

Mode of Action

It is known that triazole and its derivatives act by a similar mechanism as imidazole, which has a slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound might interact with its targets by perturbing the bacterial cell membrane or inhibiting key enzymes in the bacterial metabolic pathways.

Biochemical Pathways

Given the antibacterial activity of triazole derivatives , it can be inferred that the compound might interfere with essential bacterial biochemical pathways, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

It is known that triazole derivatives generally have good oral bioavailability

Result of Action

Given the antibacterial activity of triazole derivatives , it can be inferred that the compound might lead to bacterial cell death by disrupting essential cellular processes.

properties

IUPAC Name

3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6/c15-11-7-3-1-5-9(11)13-18-19-14(20(13)17)10-6-2-4-8-12(10)16/h1-8H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDMJBMSVRCFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)C3=CC=CC=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328019
Record name 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine

CAS RN

92495-28-8
Record name 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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